Acid green 50

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11237. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Lissamine Green Dyes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> COLOUR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

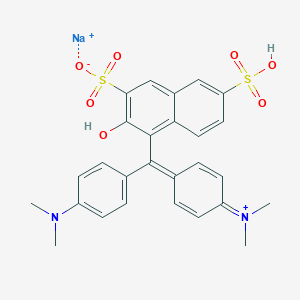

2D Structure

3D Structure of Parent

Properties

CAS No. |

3087-16-9 |

|---|---|

Molecular Formula |

C27H26N2NaO7S2 |

Molecular Weight |

577.6 g/mol |

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]-(2-hydroxy-3,6-disulfonaphthalen-1-yl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |

InChI |

InChI=1S/C27H26N2O7S2.Na/c1-28(2)20-9-5-17(6-10-20)25(18-7-11-21(12-8-18)29(3)4)26-23-14-13-22(37(31,32)33)15-19(23)16-24(27(26)30)38(34,35)36;/h5-16H,1-4H3,(H2,31,32,33,34,35,36); |

InChI Key |

WCPVWGORDJAZNB-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)O.[Na] |

Other CAS No. |

3087-16-9 |

physical_description |

Dark blue or dark green powder or granules |

Pictograms |

Irritant |

Synonyms |

N-[4-[[4-(Dimethylamino)phenyl](2-hydroxy-3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-methanaminium Inner Salt Sodium Salt; C.I. Acid Green 50; C.I. Acid Green 50 Monosodium Salt; Lissamine Green BN; 12078 Green; Acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Acid Green 50 for Researchers and Drug Development Professionals

Introduction

Acid Green 50, also known by its synonyms Lissamine Green B and Food Green S, is a synthetic triarylmethane dye. It is a water-soluble anionic dye characterized by its vibrant green color.[1] While historically used in food, cosmetics, and textiles, its application in biomedical research has garnered significant interest.[2][3] This is primarily due to its utility as a vital stain in ophthalmology for assessing ocular surface integrity and its potential as an antiviral agent.[3][4] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key experimental applications of this compound relevant to researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Formula

This compound is the sodium salt of N-[4-[--INVALID-LINK--methylene]-2,5-cyclohexadien-1-ylidene]-N-methylmethanaminium. Its structure features a central carbon atom bonded to three aromatic rings, a characteristic of triarylmethane dyes. The presence of sulfonic acid groups enhances its water solubility.[1]

-

Chemical Formula: C₂₇H₂₅N₂NaO₇S₂[5]

-

IUPAC Name: sodium 4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-3-hydroxynaphthalene-2,7-disulfonate

-

CAS Number: 3087-16-9

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison of its properties.

| Property | Value |

| Molecular Weight | 576.6 g/mol [5] |

| Appearance | Dark red to brown or blue-green powder[3] |

| Solubility | Soluble in cold water, easily soluble in hot water, and soluble in ethanol.[3] |

| Absorption Maxima (λmax) | 633.0 - 637.0 nm (in H₂O) |

| Synonyms | Lissamine Green B, Green S, Food Green S, Wool Green S, C.I. 44090 |

Experimental Protocols and Applications

This section details methodologies for key experiments involving this compound, providing a foundation for its application in research and development.

Vital Staining of the Ocular Surface

This compound is extensively used in ophthalmology to stain dead or degenerated cells on the cornea and conjunctiva, aiding in the diagnosis of conditions like dry eye disease.[4][6][7] Unlike some other stains, it is minimally irritating to the eye.[4]

Experimental Protocol: Clinical Ocular Surface Staining

-

Preparation: A sterile, individually wrapped paper strip impregnated with Lissamine Green is required. A sterile saline solution should be available.

-

Application:

-

Moisten the tip of the dye-impregnated paper strip with a single drop of sterile saline.

-

Instruct the patient to look upwards.

-

Gently apply the moistened tip of the strip to the inferior bulbar or palpebral conjunctiva. Avoid direct contact with the cornea.

-

The dye can also be instilled by allowing the saline/dye solution to drop from the strip onto the conjunctiva without direct contact.

-

-

Observation:

-

Wait for approximately two minutes after instillation for optimal staining.

-

Examine the cornea and conjunctiva using a slit lamp with appropriate filters. Dead or degenerated cells will appear stained green.

-

-

Interpretation: The pattern and intensity of the staining can indicate the severity and location of ocular surface damage.[8] For instance, nasal conjunctival staining is often an early indicator of dry eye disease.[7]

Mechanism of Action: Vital Staining

The mechanism of vital staining with this compound is based on its ability to penetrate cells with compromised membrane integrity. Healthy epithelial cells with intact membranes and a protective mucin layer are not stained by the dye.[9] However, in cases of cellular degeneration or death, the compromised cell membrane allows the dye to enter and stain the cell nucleus and cytoplasm.

Antiviral Activity Assessment: Plaque Reduction Assay

In vitro studies have indicated that this compound can inhibit the formation of Herpes Simplex Virus 1 (HSV-1) plaques, suggesting potential antiviral properties.[3] A plaque reduction assay is a standard method to quantify the antiviral efficacy of a compound.

Experimental Protocol: HSV-1 Plaque Reduction Assay

-

Cell Culture: Seed Vero cells (or another susceptible cell line) in 6-well plates and culture until a confluent monolayer is formed.

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable cell culture medium.

-

Infection:

-

Remove the culture medium from the cells and infect the monolayers with a known titer of HSV-1 (e.g., 100 plaque-forming units per well).

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

-

Treatment:

-

Remove the viral inoculum and wash the cell monolayers with phosphate-buffered saline (PBS).

-

Overlay the cells with a medium containing a gelling agent (e.g., methylcellulose) and the prepared concentrations of this compound. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until viral plaques are visible in the control wells.

-

Quantification:

-

Fix the cells with a suitable fixative (e.g., methanol).

-

Stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques.

-

Count the number of plaques in each well.

-

-

Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control. The 50% inhibitory concentration (IC₅₀) can then be determined.

Protein Binding Studies

Understanding the interaction of a compound with serum albumins, such as Bovine Serum Albumin (BSA), is crucial in drug development to predict its pharmacokinetic properties. Spectroscopic methods are commonly employed for this purpose.

Experimental Protocol: Spectroscopic Analysis of this compound-BSA Interaction

-

Materials: this compound, Bovine Serum Albumin (BSA), phosphate (B84403) buffer (pH 7.4).

-

Instrumentation: UV-Vis spectrophotometer, Fluorescence spectrophotometer.

-

Procedure (Fluorescence Quenching):

-

Prepare a stock solution of BSA in phosphate buffer.

-

Prepare a stock solution of this compound in the same buffer.

-

In a series of cuvettes, keep the concentration of BSA constant while titrating with increasing concentrations of this compound.

-

Excite the samples at 280 nm (to excite tryptophan residues in BSA) and record the fluorescence emission spectra (typically from 300 to 500 nm).

-

-

Analysis:

-

Observe the quenching (decrease) of BSA's intrinsic fluorescence as the concentration of this compound increases.

-

Analyze the data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

-

Calculate the binding constant (Ka) and the number of binding sites (n).

-

-

Procedure (UV-Vis Absorption):

-

Record the UV-Vis absorption spectra of this compound in the absence and presence of BSA.

-

Changes in the absorption spectrum of the dye upon binding to the protein can indicate complex formation.

-

Conclusion

This compound is a versatile dye with established and emerging applications in biomedical science. Its well-characterized role as a vital stain in ophthalmology provides a reliable tool for assessing ocular surface health. Furthermore, preliminary evidence of its antiviral activity opens new avenues for research into its potential as a therapeutic agent. The experimental protocols outlined in this guide offer a practical framework for scientists and researchers to explore and leverage the properties of this compound in their respective fields.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | 3087-16-9 | FA40988 | Biosynth [biosynth.com]

- 3. This compound | 3087-16-9 [chemicalbook.com]

- 4. Lissamine Green in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C27H25N2NaO7S2 | CID 91525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. reviewofcontactlenses.com [reviewofcontactlenses.com]

- 8. dovepress.com [dovepress.com]

- 9. reviewofoptometry.com [reviewofoptometry.com]

A Technical Guide to Acid Green 50 and its Synonyms in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Acid Green 50, a synthetic dye with significant applications in various scientific fields. This document details its synonyms, chemical properties, and established experimental protocols, with a focus on its use in ophthalmology and potential applications in in-vitro cell-based assays relevant to drug development.

Chemical Identity and Synonyms

This compound is a water-soluble, anionic triarylmethane dye. In scientific literature and commercial products, it is known by a variety of names. A clear understanding of these synonyms is crucial for accurate literature searches and experimental design.

| Identifier Type | Identifier | Citation(s) |

| Common Name | This compound | [1][2][3][4][5] |

| Synonyms | Green S | [1][5][6] |

| Lissamine Green B | [3][5][7] | |

| Food Green S | [3][5][6] | |

| C.I. 44090 | [3][6][8] | |

| Wool Green S | [5] | |

| Acid Brilliant Green BS | [5] | |

| Calcocid Green S | [5] | |

| CAS Number | 3087-16-9 | [1][2][3][4][5] |

| Molecular Formula | C₂₇H₂₅N₂NaO₇S₂ | [3][5] |

| Molecular Weight | 576.62 g/mol | [5] |

| Absorbance Max (λmax) | 633 nm (in water) | [1][9] |

Experimental Protocols

This compound is widely utilized as a vital stain, selectively coloring cells with compromised membrane integrity. This property is exploited in various diagnostic and research applications.

Ocular Surface Staining for Dry Eye Disease Diagnosis

Lissamine Green B is a preferred dye for assessing the health of the ocular surface, as it effectively stains devitalized or damaged epithelial cells of the conjunctiva and cornea.[4][10][11] This staining pattern is a key indicator in the diagnosis and severity assessment of dry eye disease.[4][11]

Materials:

-

Lissamine Green B ophthalmic strips (1.5 mg)

-

Preservative-free sterile saline

-

Micropipette

-

Sterile microcentrifuge tubes

Protocol for Preparation of 1% Lissamine Green Solution:

-

Aseptically place two Lissamine Green B strips into a sterile microcentrifuge tube.[5]

-

Add four drops (approximately 200 µL) of sterile saline to the tube.[5]

-

Allow the strips to soak for 5 minutes to achieve a 1% concentration.[5]

-

The resulting solution is ready for instillation.

Staining Procedure:

-

Instill one drop of the 1% Lissamine Green solution into the inferior cul-de-sac of the patient's eye.[5]

-

Allow the dye to distribute for 1 to 4 minutes before observation.[12]

-

Examine the ocular surface using a slit lamp with white light. A red barrier filter can be used to enhance the visibility of the green stain.[4][12]

-

Grade the staining pattern on the cornea and conjunctiva using a standardized scale (e.g., the Oxford scheme) to assess the severity of ocular surface damage.[12]

In Vitro Cytotoxicity Assay (Conceptual Protocol)

The principle of vital staining can be adapted for in-vitro cytotoxicity assays to assess the effect of compounds on cell membrane integrity. While specific protocols for this compound in this application are not widely published, a conceptual protocol based on its known properties is presented below. This type of assay is valuable in drug development for screening compounds for potential toxicity.

Principle:

Live cells with intact membranes will exclude this compound. In contrast, dead or dying cells with compromised membranes will allow the dye to enter and stain the intracellular components, enabling quantification of cytotoxicity.

Materials:

-

Adherent or suspension cells

-

96-well clear-bottom black plates

-

Test compound and vehicle control

-

This compound solution (e.g., 1 mg/mL in sterile PBS)

-

Hoechst 33342 solution (for total cell staining)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or fluorescence microscope

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere (for adherent cells) or stabilize overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound. Include untreated and vehicle-only controls. Incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Staining:

-

Prepare a staining solution containing this compound at a final concentration of 1-5 µg/mL and Hoechst 33342 at a final concentration of 1 µg/mL in PBS or culture medium.

-

Remove the treatment medium and wash the cells once with PBS.

-

Add the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.

-

-

Imaging and Analysis:

-

Microplate Reader: Measure the fluorescence intensity for this compound (Excitation/Emission ~620 nm/680 nm) and Hoechst 33342 (Excitation/Emission ~350 nm/461 nm). The ratio of this compound to Hoechst 33342 fluorescence can be used to determine the percentage of dead cells.

-

Fluorescence Microscope: Capture images using appropriate filter sets for each dye. The number of green-staining (dead) cells and blue-staining (total) cells can be counted using image analysis software to calculate the percentage of cytotoxicity.

-

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

References

- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 2. sefh.es [sefh.es]

- 3. Obtaining Lissamine Green 1% Solution for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lissamine Green in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. med.nyu.edu [med.nyu.edu]

- 8. Vital dyes and stains Used in Ophthalmic Practice.pptx [slideshare.net]

- 9. Optimizing evaluation of Lissamine Green parameters for ocular surface staining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reviewofoptometry.com [reviewofoptometry.com]

- 11. eyeworld.org [eyeworld.org]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

Navigating the Nomenclature of C.I. Acid Green 50: A Technical Guide to Lissamine Green B and Wool Green S

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound commonly known by the names Lissamine Green B and Wool Green S. It aims to clarify the nomenclature, detail its chemical and physical properties, and provide standardized experimental protocols for its application in ophthalmic research. This document is intended to serve as a critical resource for professionals in research, clinical, and drug development settings.

Demystifying the Nomenclature: Lissamine Green B vs. Wool Green S

A thorough review of chemical databases, supplier specifications, and scientific literature confirms that Lissamine Green B and Wool Green S are synonymous names for the same chemical entity. This compound is a synthetic, water-soluble triarylmethane dye. The interchangeability of these names is evident from the consistent association with a single Chemical Abstracts Service (CAS) number, Colour Index (C.I.) number, and other chemical identifiers.

The different names are often a reflection of the dye's various applications and historical branding. "Wool Green S" points to its use in the textile industry for dyeing animal fibers, while "Lissamine Green B" is the more common designation in biomedical and, specifically, ophthalmic applications. The name "Food Green S" is used when referring to its application as a food additive in certain regions.

For clarity and precision in scientific and regulatory contexts, it is recommended to reference the compound by its CAS number (3087-16-9) and/or its Colour Index number (C.I. 44090) to avoid any ambiguity.

Comparative Data Summary

The following tables summarize the key quantitative data for C.I. Acid Green 50, consolidating information across its various synonyms.

Table 1: Chemical and Physical Properties

| Property | Value |

| Chemical Name | Sodium 4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidene-1-cyclohexa-2,5-dienylidene)methyl]-3-hydroxynaphthalene-2,7-disulfonate |

| Molecular Formula | C₂₇H₂₅N₂NaO₇S₂[1][2] |

| Molecular Weight | 576.62 g/mol [1][2] |

| Appearance | Dark red to brown or black crystalline powder[3] |

| Peak Absorption Wavelength (λmax) | 624–635 nm in water[4] |

| Water Solubility | Soluble |

Table 2: Identification and Regulatory Information

| Identifier | Value |

| CAS Number | 3087-16-9[5][6][7][8] |

| Colour Index (C.I.) Number | 44090[6][9] |

| E Number (Food Additive) | E142[10][11][12] |

| EINECS Number | 221-409-2[6] |

| PubChem CID | 91525[9] |

Table 3: Purity and Specifications for Different Applications

| Application | Specification | Typical Purity |

| Ophthalmology (Lissamine Green B) | Used as a diagnostic stain for ocular surface integrity. | Dye content typically ≥ 75-80% for microscopy grade stains. |

| Food Additive (Green S / E142) | Permitted in the EU and other regions for coloring various foodstuffs.[10][12] | Total dye content ≥ 80% on a dry basis as per EEC limits.[13] |

| Textile Dye (Wool Green S) | Used as an acid dye for wool and silk. | Varies by manufacturer; specifications focus on colorfastness and dyeing properties. |

| Analytical Standard | Used as a reference material in analytical chemistry. | Assay ≥ 98.0% (HPLC).[14] |

Experimental Protocols

Preparation of 1% Lissamine Green Ophthalmic Solution

This protocol describes the preparation of a 1% Lissamine Green solution for ophthalmic use from commercially available sterile strips.

Materials:

-

Sterile Lissamine Green ophthalmic strips (1.5 mg per strip)

-

Sterile, preservative-free saline or balanced salt solution

-

Sterile 1.5 mL microcentrifuge tube

-

Sterile micropipette and tips

Procedure:

-

Aseptically place two sterile Lissamine Green strips into a sterile 1.5 mL microcentrifuge tube.

-

Using a sterile micropipette, add 200 µL of sterile, preservative-free saline to the tube.

-

Close the tube and allow the dye to elute from the strips for 5 minutes.

-

After 5 minutes, the resulting solution will be approximately 1% Lissamine Green.

-

Draw the required volume of the solution into a sterile micropipette for instillation.

Ophthalmic Staining Protocol for Dry Eye Assessment

This protocol outlines the standardized procedure for staining the ocular surface with 1% Lissamine Green to assess for dry eye disease.

Procedure:

-

Instill 10 µL of the prepared 1% Lissamine Green solution into the inferior conjunctival cul-de-sac of the eye.

-

Allow the dye to distribute across the ocular surface for 1 to 4 minutes.

-

Examine the cornea and conjunctiva using a slit-lamp biomicroscope with white light.

-

The use of a red barrier filter can enhance the visualization of the green stain.[15][16]

-

Grade the degree of staining of the cornea and conjunctiva using a standardized grading scale, such as the Oxford scale. Staining appears as green dots or patches on devitalized or damaged cells and mucus.[17]

Visualizations

Nomenclature and Application Pathway

The following diagram illustrates the relationship between the different names for C.I. This compound and its primary applications.

Caption: Synonym relationship and application pathways of C.I. This compound.

Experimental Workflow for Ocular Staining

The diagram below outlines the key steps in the experimental workflow for preparing and applying Lissamine Green for ophthalmic assessment.

Caption: Workflow for ophthalmic staining with 1% Lissamine Green.

Concluding Remarks

The terms Lissamine Green B and Wool Green S, along with Food Green S, all refer to the same chemical compound, C.I. This compound. The nomenclature varies depending on the context of its application. For scientific and drug development professionals, it is crucial to recognize this synonymy and to use precise identifiers such as the CAS number to ensure clarity. The provided protocols for ophthalmic application offer a standardized approach to utilizing this vital dye in research and clinical settings. Its low toxicity and efficacy in staining devitalized cells make it an invaluable tool for the diagnosis and monitoring of ocular surface diseases.[1][17][18]

References

- 1. chemimpex.com [chemimpex.com]

- 2. dawnscientific.com [dawnscientific.com]

- 3. chembk.com [chembk.com]

- 4. Lissamine Green in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | 3087-16-9 | TCI AMERICA [tcichemicals.com]

- 8. This compound CAS 3087-16-9 China Manufacturers Suppliers Factory Exporter [newbluechem.com]

- 9. This compound | C27H25N2NaO7S2 | CID 91525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. iacmcolor.org [iacmcolor.org]

- 11. infocons.org [infocons.org]

- 12. consoinfo.org [consoinfo.org]

- 13. krishnadyes.net [krishnadyes.net]

- 14. Green S analytical standard 3087-16-9 [sigmaaldrich.com]

- 15. Optimizing evaluation of Lissamine Green parameters for ocular surface staining - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. reviewofoptometry.com [reviewofoptometry.com]

- 18. The green light for lissamine? - College of Optometrists [college-optometrists.org]

In-depth Technical Guide: The Mechanism of Action of Acid Green 50 in Cell Staining

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Green 50, also known as Lissamine Green, is a synthetic, water-soluble anionic dye belonging to the triarylmethane class.[1] Primarily recognized for its application as a vital stain in ophthalmology for the diagnosis of dry eye syndrome, its utility extends to various cell staining and histological applications.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cell staining, detailing its physicochemical properties, molecular interactions with cellular components, and established experimental protocols. The document aims to serve as a valuable resource for researchers, scientists, and professionals in drug development employing cell-based assays and histological techniques.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in cell staining. As an anionic dye, its staining characteristics are largely dictated by its molecular structure and charge distribution.[4]

| Property | Value | Reference(s) |

| Synonyms | Lissamine Green B, Food Green S, Wool Green S, C.I. 44090 | [4] |

| Molecular Formula | C₂₇H₂₅N₂NaO₇S₂ | [4] |

| Molecular Weight | 576.62 g/mol | [4] |

| Appearance | Dark green powder | [5] |

| Solubility | Soluble in water and ethanol.[5] Slightly soluble in DMSO. | [6] |

| Maximum Absorption (λmax) | ~633-637 nm in water | |

| Fluorescence Emission | Data not readily available in the literature. As a triarylmethane dye, it is expected to have low fluorescence quantum yield in aqueous solutions, which may increase upon binding to proteins or in viscous environments.[7] | |

| Quantum Yield (Φf) | Data not readily available in the literature for this compound specifically. The quantum yields of triarylmethane dyes are generally low and highly dependent on environmental viscosity and binding.[7][8] |

Mechanism of Action in Cell Staining

The primary mechanism of action of this compound as a cell stain is contingent on cell membrane integrity. This principle forms the basis of its utility as a vital stain to differentiate between healthy and damaged or dead cells.

Principle of Selective Staining

Healthy, viable cells possess an intact plasma membrane that acts as a selective barrier, effectively excluding anionic dyes like this compound.[9] In contrast, cells that have undergone apoptosis, necrosis, or have compromised membrane integrity lose this exclusionary capacity.[10] The damaged membrane allows for the passive diffusion of this compound into the intracellular space.[11]

Intracellular Molecular Interactions

Once inside the cell, the negatively charged sulfonate groups of the this compound molecule facilitate electrostatic interactions with positively charged intracellular components.[12] These interactions are the basis for the retention of the dye within the cell, leading to a visible green staining. The primary targets for this binding are believed to be:

-

Intracellular Proteins: At physiological pH, many intracellular proteins expose positively charged amino acid residues (e.g., lysine (B10760008) and arginine), which serve as binding sites for the anionic dye.[13]

-

Nuclear Components: In cells with severely compromised membranes, this compound can also penetrate the nuclear envelope and bind to histones and other nuclear proteins, which are rich in basic amino acids.

The following diagram illustrates the proposed mechanism of action:

Caption: Staining mechanism of this compound.

As a vital dye, this compound does not directly interfere with or modulate specific signaling pathways. Its utility lies in its ability to identify cells that have lost membrane integrity, which can be a downstream consequence of various signaling cascades leading to cell death.

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in common cell staining procedures.

In Vitro Cell Viability/Cytotoxicity Assay (Representative Protocol)

This protocol is adapted from standard cytotoxicity assays and can be used to assess cell viability following exposure to a test compound.

Materials:

-

This compound stock solution (e.g., 1% w/v in sterile PBS)

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture medium

-

96-well microplates

-

Microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with the test compound at various concentrations for the desired incubation period. Include untreated and vehicle-treated controls.

-

Staining:

-

Carefully remove the culture medium.

-

Wash the cells once with sterile PBS.

-

Prepare a working solution of this compound (e.g., 0.1-0.5% in PBS). The optimal concentration may need to be determined empirically for different cell types.

-

Add the this compound working solution to each well and incubate for 5-15 minutes at room temperature, protected from light.

-

-

Washing:

-

Gently remove the staining solution.

-

Wash the cells 2-3 times with PBS to remove excess dye.

-

-

Quantification/Visualization:

-

Microplate Reader: Add PBS to each well and measure the absorbance at the λmax of this compound (~633 nm).

-

Microscopy: Visualize the cells under a bright-field or fluorescence microscope. Stained (green) cells are considered non-viable, while unstained cells are viable.

-

Caption: Workflow for an in vitro cytotoxicity assay.

Histological Staining: Counterstaining in Masson's Trichrome (Representative Protocol)

This compound can be used as a green counterstain for collagen in Masson's trichrome staining, although Light Green SF is more commonly employed.[14]

Materials:

-

Deparaffinized and rehydrated tissue sections

-

Weigert's iron hematoxylin

-

Biebrich scarlet-acid fuchsin solution

-

Phosphomolybdic/phosphotungstic acid solution

-

This compound solution (0.2% in distilled water with 0.2 ml glacial acetic acid per 100 ml)

-

1% acetic acid solution

Procedure:

-

Mordanting and Nuclear Staining: Mordant sections in Bouin's fluid and stain nuclei with Weigert's iron hematoxylin.

-

Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution.

-

Differentiation: Differentiate in phosphomolybdic/phosphotungstic acid solution.

-

Collagen Staining: Stain in the this compound solution for 5-10 minutes.

-

Final Differentiation and Dehydration: Briefly differentiate in 1% acetic acid, then dehydrate through graded alcohols, clear in xylene, and mount.

Expected Results:

-

Nuclei: Black

-

Cytoplasm, muscle, erythrocytes: Red

-

Collagen: Green

Caption: Workflow for Masson's Trichrome staining.

Conclusion

This compound is a versatile anionic dye with a well-understood mechanism of action based on the principle of membrane exclusion. Its ability to selectively stain cells with compromised plasma membranes makes it a valuable tool for assessing cell viability and identifying cellular damage in a variety of research and diagnostic settings. While its primary application has been in ophthalmology, its utility as a counterstain in histology and as a viability indicator in in vitro assays warrants further exploration. This guide provides the foundational knowledge and practical protocols to facilitate the effective use of this compound in scientific research. Further characterization of its fluorescence properties would undoubtedly broaden its applicability in modern cell biology.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Lissamine Green in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reviewofoptometry.com [reviewofoptometry.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 3087-16-9 [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Spectral Properties of Fluorogenic Thiophene-Derived Triarylmethane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Plasma Membrane Integrity by Fluorescent Detection of Tl+ Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Role of electrostatic interactions in the adsorption of dye molecules by Ti3C2-MXenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. On the role of electrostatics on protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ajhs.biomedpress.org [ajhs.biomedpress.org]

An In-depth Technical Guide to the Solubility and Stability of Acid Green 50 in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of Acid Green 50 (also known as C.I. 44090, Food Green S, or Lissamine Green B). This compound is a synthetic triarylmethane dye with applications ranging from textile and food coloring to biological staining.[1][2][3] A thorough understanding of its behavior in aqueous solutions is critical for its use in research and development, particularly in fields where precise concentrations and stability are paramount.

Physicochemical Properties of this compound

This compound is a blue-green powder that is known to be soluble in water.[1][2] Its chemical structure, containing sulfonic acid groups, contributes to its aqueous solubility.[3]

Aqueous Solubility of this compound

The solubility of this compound in aqueous media is a key parameter for the preparation of stock solutions and experimental buffers. While extensive data across various conditions is limited in publicly available literature, the following quantitative and qualitative data has been reported.

Quantitative Solubility Data

The available quantitative data for the solubility of this compound is summarized in the table below.

| Solvent | Temperature (°C) | Solubility (g/L) | Citation(s) |

| Water | 28 | 492.554 | [4][5] |

| PBS (pH 7.2) | Not Specified | 1 - 10 (sparingly soluble) | [6] |

Qualitative Solubility Data

Qualitative assessments provide additional context for the dye's behavior in various solvents.

| Solvent | Solubility | Citation(s) |

| Cold Water | Soluble | [1][2] |

| Hot Water | Easily Soluble | [1][2] |

| Ethanol | Soluble | [1][2] |

| DMSO | Slightly Soluble | [4] |

| Methanol | Slightly Soluble | [4] |

The solubility of dyes like this compound can be influenced by factors such as temperature and pH.[7] Generally, for water-soluble dyes, solubility increases with temperature.[7] The pH of the solution can also affect the solubility of compounds with ionizable groups.[8][9]

Stability of this compound in Aqueous Solutions

The stability of this compound is crucial for ensuring the reproducibility and accuracy of experiments. Degradation can be influenced by factors such as pH, temperature, light exposure, and the presence of other chemical agents.

Summary of Stability Data

| Condition/Factor | Observation | Citation(s) |

| General Aqueous Stability | Described as stable in aqueous systems. | [3] |

| Chemical Incompatibility | Incompatible with strong oxidizing agents. | [4][5] |

| Photostability | Can undergo photocatalytic degradation with TiO₂ or ZnO under UV light, achieving over 90% decolorization in 2-4 hours. | [3] |

| Storage | Recommended storage in a refrigerator. For long-term stability (≥ 4 years), storage at -20°C is advised. | [4][6] |

| Thermal Stability | Melting point is >300°C; however, heating can lead to decomposition, releasing toxic fumes. | [5] |

Degradation Pathways

The most clearly identified degradation pathway for this compound is photocatalysis. In the presence of a semiconductor photocatalyst like titanium dioxide (TiO₂) and UV light, the dye is broken down.

Photocatalytic degradation pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound in aqueous solutions. These protocols are based on established methods for dye analysis.

Protocol for Determining Aqueous Solubility (Flask Method)

This protocol describes the determination of the equilibrium solubility of this compound in an aqueous buffer at a controlled temperature.

1. Materials:

-

This compound

-

Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

-

Volumetric flasks

-

Conical flasks with stoppers

-

Constant temperature shaker bath

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Syringes and syringe filters (0.22 µm)

2. Procedure:

-

Preparation of Stock Solution for Calibration Curve: Accurately weigh a small amount of this compound and dissolve it in the chosen buffer to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Curve Generation: Prepare a series of dilutions from the stock solution. Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for this compound (approximately 633 nm) using the UV-Vis spectrophotometer.[2] Plot a graph of absorbance versus concentration to create a calibration curve.

-

Equilibration: Add an excess amount of this compound to a conical flask containing a known volume of the aqueous buffer. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Stopper the flask and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the flask for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Analysis: Dilute the filtered supernatant with the buffer to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Protocol for Assessing Aqueous Stability

This protocol outlines a method to assess the stability of this compound in an aqueous solution under defined conditions (e.g., different pH, temperature, and light exposure) over time. High-Performance Liquid Chromatography (HPLC) is the recommended method for its ability to separate the parent dye from potential degradation products.

1. Materials:

-

This compound

-

Aqueous buffers of various pH values

-

Temperature-controlled incubators and/or water baths

-

Photostability chamber or a controlled light source

-

HPLC system with a UV-Vis or PDA detector

-

C18 HPLC column

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Acid/base for mobile phase modification (e.g., formic acid, ammonium (B1175870) acetate)

-

Volumetric flasks and vials

2. Procedure:

-

Preparation of Test Solutions: Prepare solutions of this compound at a known concentration (e.g., 50 µg/mL) in different aqueous buffers to test for pH stability.

-

Incubation:

-

pH Stability: Store aliquots of the solutions at a constant temperature in the dark.

-

Thermal Stability: Store aliquots of a solution at a neutral pH at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.

-

Photostability: Expose aliquots of a solution at a neutral pH to a controlled light source, while keeping control samples in the dark.

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), withdraw a sample from each condition.

-

HPLC Analysis:

-

Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential degradation products. A gradient method using a C18 column with a mobile phase consisting of an aqueous buffer and acetonitrile is a common starting point.

-

Analysis: Inject the samples from each time point onto the HPLC system.

-

-

Data Analysis:

-

Monitor the peak area of the parent this compound peak over time.

-

Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

-

The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

-

Degradation kinetics can be determined by plotting the natural logarithm of the remaining concentration against time.

-

Experimental and Analytical Workflows

Visualizing the workflow can aid in the planning and execution of solubility and stability studies.

General workflow for solubility and stability testing.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | 3087-16-9 [chemicalbook.com]

- 3. medkoo.com [medkoo.com]

- 4. lookchem.com [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. caymanchem.com [caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

Spectrophotometric Properties of Acid Green 50: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Green 50, also known by its synonyms Lissamine Green B, Food Green S, and C.I. 44090, is a synthetic triarylmethane dye.[1][2] Its water-soluble nature and distinct color have led to its use in various applications, including as a food colorant, in cosmetics, and as a biological stain.[1][3] In the biomedical field, it is particularly recognized for its use in ophthalmology for staining degenerate or damaged epithelial cells of the cornea and conjunctiva.[4][5] This technical guide provides a comprehensive overview of the spectrophotometric properties of this compound, detailing its absorption and fluorescence characteristics, and providing standardized protocols for their determination.

Core Physicochemical Properties

This compound is an anionic dye with the chemical formula C₂₇H₂₅N₂NaO₇S₂ and a molecular weight of approximately 576.62 g/mol .[6] It is a dark brown or black powder that is soluble in water and slightly soluble in ethanol.[7]

Data Presentation

The quantitative spectrophotometric data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Absorption Properties of this compound

| Parameter | Value | Solvent | Notes |

| Synonyms | Lissamine Green B, Food Green S, C.I. 44090 | - | [6] |

| CAS Number | 3087-16-9 | - | [6] |

| Molecular Formula | C₂₇H₂₅N₂NaO₇S₂ | - | [6] |

| Molecular Weight | 576.62 g/mol | - | [6] |

| Absorption Maximum (λmax) | 633 nm | Water | [7] |

| Molar Extinction Coefficient (ε) at 630-636 nm | ≥60,000 M⁻¹cm⁻¹ | Water (at 0.005 g/L) | [7] |

| Molar Extinction Coefficient (ε) at 236-242 nm | ≥50,000 M⁻¹cm⁻¹ | Water (at 0.005 g/L) | [7] |

| Molar Extinction Coefficient (ε) at 300-306 nm | ≥10,000 M⁻¹cm⁻¹ | Water (at 0.005 g/L) | [7] |

Table 2: Fluorescence Properties of this compound

| Parameter | Value | Solvent | Notes |

| Excitation | Emits light upon UV radiation.[8] | - | Specific excitation wavelength corresponds to the absorption maximum. |

| Emission Maximum (λem) | Data not readily available in public literature. | - | - |

| Quantum Yield (ΦY) | Data not readily available in public literature. | - | Can be determined experimentally. |

Experimental Protocols

Detailed methodologies for the key spectrophotometric experiments are provided below.

Protocol 1: Determination of Absorption Spectrum and Molar Extinction Coefficient

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound in an aqueous solution.

Materials:

-

This compound dye

-

Distilled or deionized water

-

Volumetric flasks (various sizes)

-

Pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of distilled water in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 2, 5, 10, 15 µg/mL).

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range to scan from 200 nm to 800 nm.

-

Blank Measurement: Fill a quartz cuvette with distilled water (the solvent) and place it in the spectrophotometer. Zero the instrument using this blank.

-

Absorbance Measurement:

-

Starting with the least concentrated solution, rinse the cuvette with the solution, and then fill it.

-

Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

Repeat this step for all the prepared dilutions.

-

-

Determination of λmax: From the recorded spectra, identify the wavelength of maximum absorbance (λmax).

-

Beer-Lambert Law Plot:

-

At the determined λmax (approximately 633 nm), record the absorbance of each of the diluted solutions.

-

Plot a graph of absorbance versus concentration (in mol/L).

-

-

Calculation of Molar Extinction Coefficient (ε):

-

The slope of the resulting linear graph will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert Law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).

-

Protocol 2: Determination of Relative Fluorescence Quantum Yield

Objective: To determine the relative fluorescence quantum yield of this compound using a reference standard.

Materials:

-

This compound

-

A suitable fluorescence standard with a known quantum yield and absorption near 633 nm (e.g., ATTO 633, with λabs = 629 nm, λem = 657 nm, and a quantum yield of ~0.64).[7]

-

Solvent (e.g., water)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Solutions:

-

Prepare a series of five dilutions for both this compound and the reference standard (e.g., ATTO 633) in the same solvent. The concentrations should be chosen to have an absorbance between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength that will be used for the fluorescence measurements (e.g., 630 nm).

-

-

Fluorescence Measurements:

-

Set the excitation wavelength of the fluorometer to the chosen value (e.g., 630 nm).

-

Record the fluorescence emission spectrum for each of the prepared solutions of both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

-

Calculation of Quantum Yield (ΦY):

-

The quantum yield of the sample (ΦY_sample) can be calculated using the following equation: ΦY_sample = ΦY_ref * (m_sample / m_ref) * (n_sample² / n_ref²) Where:

-

ΦY_ref is the quantum yield of the reference standard.

-

m_sample and m_ref are the slopes of the lines from the plot of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

-

n_sample and n_ref are the refractive indices of the sample and reference solutions (if the solvents are different; in this case, they are the same, so this term is 1).

-

-

Mandatory Visualization

Caption: Workflow for the spectrophotometric analysis of this compound.

Caption: Workflow for determining the relative fluorescence quantum yield.

Conclusion

This technical guide provides a consolidated resource on the spectrophotometric properties of this compound. While its absorption characteristics are well-documented, further experimental investigation is required to fully characterize its fluorescence properties, specifically its emission maximum and quantum yield. The provided protocols offer a standardized approach for researchers to perform these measurements, contributing to a more complete understanding of this versatile dye's photophysical behavior.

References

- 1. eurofinsgenomics.com [eurofinsgenomics.com]

- 2. caymanchem.com [caymanchem.com]

- 3. eyesoneyecare.com [eyesoneyecare.com]

- 4. reviewofophthalmology.com [reviewofophthalmology.com]

- 5. Research Review | Contact Lens Spectrum [clspectrum.com]

- 6. scbt.com [scbt.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. This compound | 3087-16-9 | FA40988 | Biosynth [biosynth.com]

Acid Green 50: A Technical Guide to its Fluorescence Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Green 50, also known by its synonyms Lissamine Green B, Wool Green S, and C.I. 44090, is a synthetic triarylmethane dye.[1][2] It is widely utilized in diverse fields, from a colorant in the textile industry to a vital stain in ophthalmology for assessing ocular surface integrity.[1][3] While primarily known for its coloring properties, this compound also possesses fluorescent characteristics that are highly dependent on its molecular environment. This guide provides an in-depth overview of the fluorescence excitation and emission spectra of this compound, its photophysical properties, and the experimental protocols for their measurement.

As a triarylmethane dye, the fluorescence of this compound is intrinsically linked to the rotational freedom of its aryl rings. In low-viscosity solvents such as water, the molecule can rapidly undergo non-radiative decay through torsional motion, resulting in a very low fluorescence quantum yield.[4] This often leads to the perception that the dye is non-fluorescent in aqueous solutions. However, when the rotation of the aryl rings is restricted, either in a viscous solvent like glycerol (B35011) or upon binding to a substrate such as a protein, the non-radiative decay pathways are inhibited, leading to a significant enhancement in fluorescence emission.[4][5]

Photophysical Properties of this compound

| Property | Value (in Water) | Value (in Viscous Media/Bound State) | Notes |

| Excitation Maximum (λex) | ~635 nm (range: 633 - 637 nm)[6] | ~635 nm | The excitation maximum corresponds to the main absorption peak in the visible spectrum. A secondary absorption band in the UV region may also induce fluorescence.[7] |

| Emission Maximum (λem) | Not specified (Est. >650 nm) | Not specified (Est. >650 nm) | The emission maximum is expected to be at a longer wavelength than the excitation maximum (Stokes' shift). For the analogous dye Malachite Green (λex = 621 nm), the λem is 652 nm. A similar shift is anticipated for this compound. |

| Fluorescence Quantum Yield (Φf) | Very Low | Significantly Increased | In aqueous solution, the quantum yield is extremely low due to rotational freedom. In viscous solvents or when bound to proteins, fluorescence is enhanced. For some triarylmethane dyes, this enhancement can be on the order of 100- to 1000-fold.[5][8] |

| Fluorescence Lifetime (τ) | Not specified | Not specified | The fluorescence lifetime is expected to be short in aqueous solutions and to increase in environments that restrict molecular rotation. |

| Molar Extinction Coefficient (ε) | > 120,000 M⁻¹cm⁻¹ at ~635 nm[6] | - | This high value indicates strong absorption of light at the excitation maximum. |

Experimental Protocols

Measurement of Fluorescence Spectra

This protocol outlines the general procedure for measuring the fluorescence excitation and emission spectra of a weakly fluorescent dye like this compound. The key is to use conditions that may enhance fluorescence, such as a viscous solvent.

Objective: To determine the excitation and emission spectra of this compound.

Materials:

-

This compound (C.I. 44090)

-

Solvents: Deionized water, Glycerol

-

Spectrophotometer

-

Spectrofluorometer with a high-sensitivity detector (e.g., a photomultiplier tube)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in deionized water.

-

Working Solution Preparation:

-

Prepare a dilute solution (e.g., 1 µM) of this compound in deionized water.

-

Prepare a second dilute solution (e.g., 1 µM) of this compound in glycerol.

-

-

Absorbance Measurement:

-

Using the spectrophotometer, measure the absorbance spectrum of the aqueous solution from 400 nm to 800 nm to determine the precise absorption maximum (λmax), which will be used as the excitation wavelength. Ensure the absorbance at this peak is below 0.1 to avoid inner filter effects.

-

-

Emission Spectrum Measurement:

-

Set the spectrofluorometer's excitation wavelength to the λmax determined in the previous step (approx. 635 nm).

-

Set the emission scan range to be from the excitation wavelength +10 nm to 850 nm (e.g., 645 nm to 850 nm).

-

Adjust the excitation and emission slit widths to achieve an optimal signal-to-noise ratio. For weakly fluorescent samples, wider slits may be necessary.

-

Measure the emission spectrum for this compound in both water and glycerol.

-

-

Excitation Spectrum Measurement:

-

Set the spectrofluorometer's emission wavelength to the peak of the emission spectrum found in the previous step.

-

Set the excitation scan range from 400 nm to 650 nm.

-

Measure the excitation spectrum for this compound in glycerol (where the signal is stronger). This spectrum should resemble the absorbance spectrum.

-

-

Data Analysis:

-

Plot the intensity of fluorescence versus wavelength for both the excitation and emission spectra.

-

Identify and report the wavelengths of maximum excitation and emission.

-

Compare the fluorescence intensity of the dye in water versus glycerol to observe the fluorescence enhancement.

-

Determination of Relative Fluorescence Quantum Yield

The relative quantum yield is determined by comparing the fluorescence of the sample to a standard with a known quantum yield.[9]

Objective: To determine the relative fluorescence quantum yield of this compound in a viscous solvent.

Materials:

-

This compound solution in glycerol.

-

A suitable quantum yield standard (e.g., Rhodamine 101 in ethanol, Φf = 0.913).[10]

-

Spectrophotometer and Spectrofluorometer.

Procedure:

-

Prepare a series of dilute solutions of both the this compound sample and the standard in their respective solvents, with absorbances at the chosen excitation wavelength ranging from 0.02 to 0.1.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the corrected fluorescence emission spectrum for each solution under identical instrument conditions (excitation wavelength, slit widths).

-

Integrate the area under the emission spectrum for each measurement.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

-

Calculate the quantum yield using the following equation:

Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

Where:

-

Φ is the quantum yield.

-

Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

Subscripts 'x' and 'st' refer to the sample and the standard, respectively.[9]

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the fluorescence of this compound.

Caption: Environmental effects on the photophysics of this compound.

Caption: Experimental workflow for determining relative fluorescence quantum yield.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C27H25N2NaO7S2 | CID 91525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Spectral Properties of Fluorogenic Thiophene-Derived Triarylmethane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 3087-16-9 | TCI AMERICA [tcichemicals.com]

- 7. This compound | 3087-16-9 | FA40988 | Biosynth [biosynth.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.uci.edu [chem.uci.edu]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Anionic Properties of Acid Green 50

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Acid Green 50, also known as Green S or Lissamine Green B, is a synthetic triarylmethane dye widely utilized in various scientific and industrial applications. Its classification as an "acid" dye stems from its inherent anionic properties, which are fundamental to its mechanism of action and utility. This technical guide provides a detailed examination of the structural basis for this compound's anionic character, its interactions with biomolecules, and the experimental methodologies used to characterize these properties. For researchers and professionals in drug development, understanding these principles is crucial, as the dye's protein-binding capabilities serve as a valuable model for studying drug-protein interactions and for applications in cellular and tissue diagnostics.

Chemical and Physicochemical Properties

This compound is a water-soluble, blue-green dye.[1][2] Its anionic nature makes it highly effective for dyeing protein-based materials like wool and silk and for use as a biological stain.[1][2] The fundamental physicochemical properties of this compound are summarized in Table 1.

| Property | Value | Reference |

| IUPAC Name | sodium 4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-3-hydroxynaphthalene-2,7-disulfonate | [3][4] |

| Synonyms | Green S, Lissamine Green B, Wool Green S, C.I. 44090, Food Green S | [3][5] |

| CAS Number | 3087-16-9 | [1][5] |

| Molecular Formula | C₂₇H₂₅N₂NaO₇S₂ | [1][3][5] |

| Molecular Weight | 576.62 g/mol | [1][3][5] |

| Structure Class | Triarylmethane | [1] |

| Appearance | Blue-green powder or granules | [1][3] |

| Water Solubility | 492.554 g/L at 28°C | [6] |

The Structural Basis of Anionic Properties

The anionic character of this compound is a direct result of its molecular structure. The molecule contains two sulfonic acid functional groups attached to its naphthalene (B1677914) ring system.[3][4][7]

In an aqueous solution, these sulfonic acid groups, being strongly acidic, readily deprotonate to form negatively charged sulfonate ions (-SO₃⁻). This ionization imparts a significant net negative charge to the dye molecule across a wide pH range, defining its anionic nature.[8] While the molecule also contains a positively charged quaternary ammonium (B1175870) group, the two sulfonate groups give the molecule an overall net negative charge under typical physiological and experimental conditions.

Caption: Ionization of this compound's sulfonic acid groups in water.

Quantitative Anionic Characteristics

| Parameter | Value / Description | Rationale / Reference |

| Primary Ionizable Groups | 2x Sulfonic Acid (-SO₃H) | Derived from chemical structure.[3][4] |

| Charge at Neutral pH (7.0) | Net negative | The two strongly acidic sulfonate groups are deprotonated (-SO₃⁻), outweighing the single positively charged nitrogen center.[8] |

| Predicted pKa (Sulfonic Groups) | < 0 | Sulfonic acids are strong acids and are fully deprotonated in typical aqueous solutions.[9][10] |

Interactions with Biomolecules

The primary mechanism governing the interaction of this compound with biomolecules is electrostatic attraction. The negatively charged sulfonate groups on the dye are attracted to positively charged functional groups on the surface of macromolecules, particularly proteins.[8][11]

Key targets on proteins include the side chains of basic amino acids, which are protonated and thus positively charged at physiological pH:

-

Lysine: The terminal ε-amino group (-NH₃⁺).

-

Arginine: The guanidinium (B1211019) group.

-

Histidine: The imidazole (B134444) ring, which can be protonated depending on the local microenvironment.

This charge-based interaction is fundamental to its application as a non-specific protein stain in various analytical and diagnostic procedures.[12]

Caption: Electrostatic attraction between this compound and a protein.

Experimental Protocol: Characterizing Dye-Protein Binding via UV-Vis Spectrophotometry

To quantify the interaction between this compound and a target protein, UV-Visible spectrophotometry is a common and effective method. The binding event often leads to a change in the dye's absorption spectrum, such as a shift in the maximum absorption wavelength (λ_max) or a change in molar absorptivity. The following protocol outlines a general procedure.

Objective: To determine the binding affinity of this compound to a model protein, such as Bovine Serum Albumin (BSA).

Materials:

-

This compound (high purity)

-

Bovine Serum Albumin (BSA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Precision micropipettes

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mM stock solution of this compound in PBS buffer.

-

Prepare a 100 µM stock solution of BSA in PBS buffer.

-

-

Determination of λ_max:

-

Dilute the this compound stock solution to approximately 10 µM.

-

Scan the absorbance from 400 nm to 800 nm to determine the precise λ_max of the free dye.

-

-

Titration Experiment:

-

Set up a series of microcentrifuge tubes or a 96-well plate.

-

In each tube, add a fixed concentration of this compound (e.g., 10 µM final concentration).

-

Add increasing concentrations of the BSA stock solution to each tube (e.g., 0, 2, 4, 6, 8, 10... µM final concentrations).

-

Adjust the final volume to be constant in all tubes using PBS buffer.

-

Incubate the mixtures for 30 minutes at room temperature to allow binding to reach equilibrium.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of each sample at the predetermined λ_max of the free dye.

-

-

Data Analysis:

-

Plot the change in absorbance (ΔA) as a function of the BSA concentration.

-

Analyze the data using a suitable binding model (e.g., Scatchard plot or non-linear regression) to calculate the binding constant (K_a) and the number of binding sites (n).

-

Caption: Experimental workflow for protein binding analysis.

Applications in Research and Drug Development

The anionic properties of this compound are central to its use in specialized research fields.

-

Ophthalmology and Cell Viability: this compound is used as a vital stain to assess the health of the ocular surface.[2] It selectively stains membrane-damaged or dead epithelial cells, as the compromised membranes allow the dye to enter and bind to intracellular proteins.[2]

-

Protein Staining and Quantification: In laboratory settings, it serves as a general protein stain for molecular analysis.[2][5][12] Its ability to bind stoichiometrically to proteins under specific conditions can be leveraged for protein quantification assays.

-

Model for Drug-Protein Interactions: For drug development professionals, the interaction between this compound and proteins like albumin serves as a useful and visually traceable model system. Studying how factors like pH, ionic strength, and competitive ligands affect the dye's binding can provide insights into the more complex binding behavior of anionic drug candidates with plasma proteins, which is a critical factor in determining a drug's pharmacokinetics and bioavailability.[11]

Conclusion

This compound is a classic anionic dye whose utility is fundamentally linked to its molecular structure. The presence of two strongly acidic sulfonate groups ensures a persistent negative charge in aqueous environments. This anionic character dictates its primary interaction mechanism—electrostatic attraction—with cationic sites on proteins and other macromolecules. This principle is not only the basis for its traditional use in dyeing and histology but also makes it a valuable tool for modern researchers and drug developers studying cellular health and the critical dynamics of molecule-protein interactions.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | 3087-16-9 [chemicalbook.com]

- 3. This compound | C27H25N2NaO7S2 | CID 91525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 3087-16-9 | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 3087-16-9 | FA40988 | Biosynth [biosynth.com]

- 8. ijfmr.com [ijfmr.com]

- 9. m.youtube.com [m.youtube.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Protein–Chlorogenic Acid Interactions: Mechanisms, Characteristics, and Potential Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Applications of Acid Green 50 in Histology and Cytology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Green 50, also known by synonyms such as Lissamine Green B, Green S, and its Colour Index name C.I. 44090, is an anionic triarylmethane dye.[1][2] While it sees use as a food additive and in the textile industry, its most prominent application in the biomedical field is as a vital stain, particularly in ophthalmology.[2][3] In this context, it is used to assess the integrity of the ocular surface by staining devitalized or damaged epithelial cells.[3][4] This guide will provide a comprehensive overview of the properties of this compound, its mechanism of action, and its current and potential applications in histology and cytology.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in biological staining. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Synonyms | Lissamine Green B, Green S, C.I. 44090 | [1] |

| CAS Number | 3087-16-9 | [1] |

| Molecular Formula | C₂₇H₂₅N₂NaO₇S₂ | [1] |

| Molecular Weight | 576.62 g/mol | [1] |

| Appearance | Dark green to brown powder | |

| Solubility | Soluble in water; slightly soluble in ethanol | |

| Absorption Maximum (λmax) | Approximately 632-638 nm in water | [2] |

Staining Mechanism of this compound

The primary application of this compound in a clinical and research setting is as a vital stain. Vital staining is a technique used to differentiate between living and dead or damaged cells.

Principle of Vital Staining with this compound:

Healthy epithelial cells possess intact cell membranes that are impermeable to this compound.[4] In contrast, cells that have lost their membrane integrity, are devitalized, or are dead, will readily take up the dye.[4] This selective staining allows for the visualization and assessment of cellular damage.[3]

References

- 1. Gomori's Trichome Special Stain Kit (Green collagen) - Routine (H&E) and Special Stains [shop.leicabiosystems.com]

- 2. Lissamine Green in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Vital Staining with Lissamine Green B

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Lissamine Green B as a Vital Stain

Lissamine Green B (LGB) is a synthetically produced, water-soluble organic acid dye that has become an indispensable tool in various biological and clinical research fields, most notably in ophthalmology.[1][2] As a vital stain, it possesses the crucial characteristic of staining tissues in their living state.[1] Its primary application lies in the assessment of ocular surface integrity, where it selectively stains devitalized or membrane-damaged epithelial cells.[3][4] This selective staining makes it an essential diagnostic and monitoring tool for ocular surface diseases, particularly Dry Eye Disease (DED).[3][5]

Historically, Rose Bengal was the preferred dye for similar applications; however, its associated cytotoxicity and patient discomfort have led to the widespread adoption of the better-tolerated LGB.[3][6] Unlike Rose Bengal, LGB does not stain healthy, proliferating cells, making it a more specific marker for cellular compromise.[5][7] This guide provides a comprehensive overview of the fundamental principles of LGB vital staining, detailed experimental protocols, and quantitative data to aid researchers and clinicians in its effective application.

Core Principles of Lissamine Green B Staining

Mechanism of Action

The precise molecular mechanism of Lissamine Green B staining is predicated on the integrity of the cell membrane. In healthy epithelial cells, the intact plasma membrane acts as a barrier, preventing the intracellular penetration of the LGB dye.[5] However, in instances of cellular stress, damage, or death, the membrane's permeability is compromised.

This loss of membrane integrity allows LGB to traverse the cellular boundary and bind to intracellular components, most notably the cell nucleus.[5] The dye is also known to stain mucus strands and immature or lost glycocalyx, which is the protective mucin layer covering the ocular surface.[5][6]

Cellular Targets and Specificity

Lissamine Green B exhibits a high specificity for the following:

-

Dead or Devitalized Cells: Cells that have undergone apoptosis or necrosis possess compromised membranes, allowing for ready uptake of the dye.[1][8]

-

Degenerative Cells: Cells in a state of decline with damaged mucin coatings are also susceptible to staining.[6]

-

Cells with Disrupted Barrier Function: Any condition that disrupts the protective barrier of the ocular surface will permit LGB to diffuse into deeper epithelial layers.[5]

Crucially, healthy epithelial cells with intact membranes and a healthy mucin layer are not stained by LGB.[1][7] This selective staining provides a distinct advantage over dyes like Rose Bengal, which has been shown to stain healthy cells and exhibit greater toxicity.[6][7]

Quantitative Data for Lissamine Green B Staining

The following tables summarize key quantitative parameters for the effective use of Lissamine Green B in ocular surface staining.

Table 1: Lissamine Green B Concentration and Formulation

| Parameter | Recommended Value/Formulation | Key Considerations |

| Concentration | 1% solution | This concentration is widely used and has been shown to be effective and well-tolerated.[1][9] Higher concentrations (e.g., 2-3%) can cause discomfort.[10] |

| Formulation | Preservative-free solution | To avoid confounding cytotoxic effects from preservatives.[11] |

| Delivery Method | Impregnated paper strips or liquid solution | Strips contain a standardized amount (e.g., 1.5 mg) but the volume delivered can be inconsistent.[3] A liquid solution allows for precise volume control.[3][12] |

Table 2: Experimental Parameters for Ocular Surface Staining

| Parameter | Recommended Value | Key Considerations |

| Instillation Volume | 10 - 20 µl | Volumes below 5 µl may result in variability.[9] Volumes of 20 µl can lead to overflow and facial staining.[13] 10 µl is often considered optimal.[13] |

| Observation Time | 1 - 4 minutes post-instillation | Staining intensity can fade over time, especially in milder cases.[4][9] Observation too early (<1 minute) with larger volumes can be confounded by dye pooling.[9] |

| Illumination | Low to moderate white light | High illumination can bleach out the appearance of the stain.[3] |

| Enhancement | Red barrier filter (567–634 nm) | A red filter significantly improves the contrast and detection of staining, particularly on the cornea.[3][9][13] |

Experimental Protocols

Preparation of 1% Lissamine Green B Solution from Strips

This protocol is adapted for clinical and research settings where pre-made solutions are unavailable.

Materials:

-

Lissamine Green B impregnated paper strips (e.g., 1.5 mg)

-

Sterile, preservative-free saline

-

Sterile 1.5 mL microcentrifuge tube

-

Sterile graduated transfer pipette (0.2 mL capacity)

Procedure:

-

Aseptically tear off the impregnated paper tip of the Lissamine Green B strip.

-

Place the paper tip into a sterile 1.5 mL microcentrifuge tube.

-

Add two drops of sterile saline to the tube. This dilutes the dye to an approximate 1% solution.[12]

-

Close the tube and gently agitate to ensure the dye fully dissolves from the paper strip.

-

Using a sterile transfer pipette, draw the desired volume of the 1% LGB solution for instillation.

Protocol for Staining the Human Ocular Surface

Procedure:

-

Prepare the 1% Lissamine Green B solution as described in section 4.1 or use a commercially available sterile solution.

-

Instruct the patient to look upwards.

-

Gently pull down the lower eyelid to expose the inferior conjunctival cul-de-sac.

-

Instill 10-20 µl of the 1% LGB solution into the inferior fornix, avoiding contact with the cornea.[9][13]

-

Ask the patient to blink several times to distribute the dye across the ocular surface.

-

Wait for 1 to 4 minutes before observation to allow for optimal staining and to avoid misinterpretation due to dye pooling.[9]

-

Examine the ocular surface using a slit-lamp biomicroscope with low to moderate white light illumination.[3]

-

For enhanced visualization, particularly of corneal staining, place a red barrier filter over the objective.[3][9]